Pepstatin-baet

Beschreibung

Historical Milestones in the Discovery and Characterization of Pepstatins

The journey of pepstatin research began in 1970 when Hamao Umezawa and his colleagues isolated a novel substance from the culture filtrates of various species of Actinomyces. agscientific.comwikipedia.org This compound, which they named pepstatin, was discovered during a screening program for microbial products that could inhibit proteases. agscientific.com Initially, it was identified as a potent inhibitor of pepsin, a primary digestive enzyme. wikipedia.org

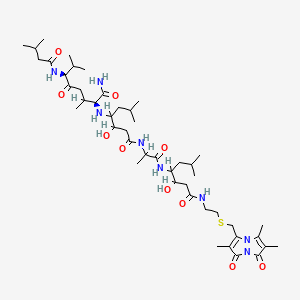

The structure of pepstatin was elucidated shortly after its discovery, revealing it to be a hexapeptide with the sequence Isovaleryl-L-valyl-L-valyl-L-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-alanyl-L-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. wikipedia.orgnih.gov A key feature of its structure is the presence of two residues of the unusual amino acid, statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which was found to be crucial for its inhibitory activity. nih.gov The discovery of pepstatin was a significant milestone as it was the first specific, potent, and low-molecular-weight inhibitor of acid proteases to be identified. nih.gov

Foundational Role of Pepstatin as a Potent and Selective Inhibitor of Aspartic Protease Activity

Pepstatin quickly became a cornerstone in the study of aspartic proteases, a class of enzymes that utilize two aspartic acid residues for catalysis. cambridgemedchemconsulting.com Its mechanism of inhibition is that of a tight-binding, reversible inhibitor that acts as a transition-state analog. nih.gov The central hydroxyl group of the statine residue mimics the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases, allowing it to bind with high affinity to the active site of these enzymes. agscientific.comcambridgemedchemconsulting.com

The inhibitory spectrum of pepstatin is broad, encompassing a wide range of aspartic proteases including pepsin, cathepsin D, cathepsin E, renin, and chymosin. agscientific.comiris-biotech.desigmaaldrich.com The potency of this inhibition is remarkable, with inhibition constants (Ki) in the nanomolar to picomolar range for many of these enzymes. For instance, the Ki value for pepsin is approximately 10⁻¹⁰ M. nih.gov This high potency and selectivity for aspartic proteases, with little to no effect on other protease classes like serine or cysteine proteases, established pepstatin as an invaluable tool for differentiating and characterizing protease activity. iris-biotech.de

Contemporary Significance of Pepstatin in Biochemical and Proteomic Research

In modern research, pepstatin continues to be an indispensable tool. It is a standard component of protease inhibitor cocktails used to prevent the degradation of proteins during their isolation and analysis from cellular or tissue extracts. agscientific.com This application is fundamental to a vast array of techniques in biochemistry and proteomics, ensuring the integrity of protein samples for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.

Furthermore, pepstatin is utilized to investigate the physiological and pathological roles of specific aspartic proteases. For example, by inhibiting cathepsin D, researchers can study its involvement in processes like apoptosis, antigen processing, and neurodegenerative diseases. wikipedia.org While its poor water solubility and bioavailability have limited its therapeutic applications, derivatives and conjugates of pepstatin have been synthesized to improve these properties and explore their potential as targeted therapeutic agents. sigmaaldrich.com The foundational knowledge gained from studying pepstatin has also guided the design and development of other clinically relevant aspartic protease inhibitors, such as those used in antiretroviral therapy for HIV. cambridgemedchemconsulting.com

Detailed Research Findings

The inhibitory activity of Pepstatin A has been quantified against a variety of aspartic proteases. The following table summarizes some of the reported IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme Target | Substrate | IC₅₀ (nM) |

| Hemoglobin-Pepsin | Hemoglobin | 4.5 sigmaaldrich.commedchemexpress.com |

| Hemoglobin-Proctase | Hemoglobin | 6.2 sigmaaldrich.commedchemexpress.com |

| Casein-Pepsin | Casein | 150 sigmaaldrich.commedchemexpress.com |

| Casein-Proctase | Casein | 290 sigmaaldrich.commedchemexpress.com |

| Casein-Acid Protease | Casein | 520 sigmaaldrich.commedchemexpress.com |

| Hemoglobin-Acid Protease | Hemoglobin | 260 sigmaaldrich.commedchemexpress.com |

| Human Renin | - | 15,000 apexbt.com |

| HIV Protease | - | 2,000 apexbt.com |

| Pepsin | - | <5 apexbt.com |

| Cathepsin D | - | <40 apexbt.com |

Eigenschaften

CAS-Nummer |

80562-33-0 |

|---|---|

Molekularformel |

C46H78N8O10S |

Molekulargewicht |

935.2 g/mol |

IUPAC-Name |

(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide |

InChI |

InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1 |

InChI-Schlüssel |

BHOCECSLAJLHGP-XFNYOZPQSA-N |

Isomerische SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |

Kanonische SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |

Herkunft des Produkts |

United States |

Molecular Architecture and Structural Biology of Pepstatin and Its Complexes

Elucidation of Pepstatin's Peptidic Structure

Pepstatin is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta). ebi.ac.ukwikipedia.org Its full chemical name is Isovaleryl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-L-alanyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. sigmaaldrich.comscbt.com The structure contains two instances of the unusual non-proteinogenic gamma-amino acid known as statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). ebi.ac.ukwikipedia.orgwikipedia.org This N-acylated pentapeptide is a competitive inhibitor of most aspartic proteases. agscientific.com

The inhibitory power of pepstatin is largely attributed to its statine residues. sigmaaldrich.comnih.govbiocompare.com It is widely suggested that the statine moiety acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. sigmaaldrich.comagscientific.comwikipedia.orgbiocompare.com The hydroxyl group of the statine residue is central to this mimicry. nih.govrcsb.org

Studies on pepstatin derivatives have confirmed the essential nature of the statine residue. nih.gov For instance, derivatives such as N-acetylstatine and N-acetyl-alanyl-statine are potent competitive inhibitors of porcine pepsin, with Ki values of 1.2 x 10⁻⁴ M and 5.65 x 10⁻⁶ M, respectively. nih.gov The Ki value for N-acetyl-valyl-statine is 4.8 x 10⁻⁶ M. nih.gov Notably, the Ki for N-acetyl-statine is 600 times smaller than that of its structural analog, N-acetyl-leucine, highlighting the unique inhibitory contribution of the statine structure. nih.gov A derivative containing two statyl residues exhibits inhibitory properties that approach those of pepstatin itself, further underscoring the residue's importance. nih.gov

| Pepstatin Derivative | Ki value for Porcine Pepsin |

| N-acetylstatine | 1.2 x 10⁻⁴ M |

| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ M |

| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ M |

High-Resolution Structural Analysis of Pepstatin-Enzyme Interactions

The interaction between pepstatin and various aspartic proteases has been extensively studied using high-resolution structural techniques, providing a detailed picture of the inhibition mechanism at the molecular level.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of pepstatin bound to a range of aspartic proteases, including human pepsin, endothiapepsin, and proteases from fungal and viral sources. nih.govpdbj.orgresearchgate.net These studies consistently show that the pepstatin molecule binds in an extended conformation within the enzyme's active site cleft. nih.govrcsb.org

In the complex with human pepsin, refined to a 2.0 Å resolution, the conformation and hydrogen bonding interactions of pepstatin are very similar to those observed in its complexes with other aspartic proteases. researchgate.net A key interaction involves the hydroxyl group of the central statine residue, which displaces a water molecule and forms hydrogen bonds with the two catalytic aspartate residues (e.g., Asp32 and Asp215 in endothiapepsin) in the active site. nih.govrcsb.org This interaction effectively mimics the catalytic transition state. rcsb.org

The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme's binding pocket. rcsb.orgpdbj.org For example, in the complex with an aspartic proteinase from Trichoderma reesei (TrAsP), pepstatin A forms thirteen hydrogen bonds with the enzyme and six with water molecules. nih.gov

A common feature observed upon pepstatin binding is a significant conformational change in the enzyme. ebi.ac.ukresearchgate.net A flexible β-hairpin loop, often called the "flap," closes down over the inhibitor in the active site. rcsb.orgrcsb.org This induced-fit movement encloses the inhibitor more tightly, shielding it from the solvent and completing the formation of the binding subsites. ebi.ac.ukresearchgate.netrcsb.org For instance, in the HIV-1 protease-acetyl-pepstatin complex, dramatic rearrangements occur in the flap regions (residues 44-57) upon inhibitor binding. rcsb.org

| Enzyme | Resolution of Pepstatin Complex Structure | Key Structural Findings |

| Human Pepsin | 2.0 Å | Enzyme undergoes conformational change to enclose the inhibitor. researchgate.net |

| Endothiapepsin | 2.0 Å | Statine hydroxyl displaces water and H-bonds with catalytic aspartates. nih.gov |

| Aspergillus oryzae Aspartic Proteinase | 1.9 Å | Pepstatin binds via hydrogen bonds and hydrophobic interactions. pdbj.org |

| HIV-1 Protease (with Acetyl-pepstatin) | 2.0 Å | Flap regions undergo substantial rearrangement upon binding. rcsb.org |

| Trichoderma reesei Aspartic Proteinase | 1.85 Å | Enzyme undergoes induced-fit, rigid-body movement, enclosing the inhibitor. ebi.ac.uknih.gov |

| Rhizomucor miehei Aspartic Proteinase | 2.7 Å | Flap region moves toward the inhibitor and becomes rigid. rcsb.org |

| Histo-aspartic protease (HAP) from P. falciparum | 3.3 Å | The flap is closed in the structure of the pepstatin A complex. rcsb.org |

Molecular dynamics (MD) simulations complement static crystallographic data by providing insights into the dynamic nature of pepstatin-enzyme interactions. nih.govnih.gov These computational studies analyze the structural effects of ligand binding, including hydrogen bond interactions, hydrophobic contacts, and conformational flexibility. nih.gov

Simulations of pepstatin with Plasmepsin II, an aspartic protease from Plasmodium falciparum, revealed that both hydrophobic and hydrogen bonding interactions are crucial for selective inhibition. nih.gov The simulations highlighted the importance of hydrogen bonding with specific residues like Asp-34, Asp-214, and others in the active site. nih.gov They also showed that while the enzyme's active site does not undergo large distortions, the inhibitor itself can be significantly distorted upon binding. nih.gov

Further MD studies on an aspartic protease demonstrated that pepstatin binding significantly stabilizes the enzyme's structure against thermal inactivation. nih.govresearchgate.net The presence of pepstatin shifted the midpoint of thermal inactivation from 58°C to 77°C. nih.govresearchgate.net The simulations were able to delineate pepstatin's role in stabilizing the backbone conformation and side-chain interactions, particularly in the most unstable segments of the protein. nih.govresearchgate.net Continuous-constant pH molecular dynamics (CpHMD) simulations of the Plasmepsin II-pepstatin complex have also been used to understand how inhibitor binding induces pH-dependent dynamics in the active site. umaryland.edu

X-ray Crystallographic Insights into Aspartic Protease-Pepstatin Complexes

Structure-Function Relationships Derived from Conformational Studies of Pepstatin

The relationship between pepstatin's structure and its inhibitory function is clearly established through conformational analyses from both X-ray crystallography and MD simulations. The extended conformation adopted by the inhibitor within the enzyme's active site cleft is critical for its function, allowing it to make multiple contacts along the substrate-binding subsites. nih.govrcsb.org

The central statine residue's conformation is paramount, positioning its hydroxyl group to directly interact with the two catalytic aspartic acid residues, thereby mimicking the tetrahedral transition state of a scissile peptide bond. nih.govnih.govrcsb.org This interaction is the cornerstone of its potent inhibitory mechanism.

Furthermore, the conformation of the rest of the pepstatin molecule dictates its specificity and affinity. For instance, in the endothiapepsin complex, pepstatin A maintains an extended conformation up to the P'2 alanine (B10760859) residue. nih.gov However, the terminal statine residue's side chain folds back, allowing it to occupy the S'1 subsite, a conformation stabilized by an inverse gamma-turn. nih.gov The binding of pepstatin induces a more rigid and stable conformation in the enzyme, particularly in the flap region, which closes over the active site. ebi.ac.ukrcsb.org This induced-fit mechanism, driven by the inhibitor's conformation, is a key determinant of the high stability and low dissociation constants characteristic of these complexes. ebi.ac.uk

Mechanistic Principles of Pepstatin Mediated Enzyme Inhibition

Selective Inhibition Profile for Aspartic Proteases

Pepstatin exhibits a broad yet selective inhibitory spectrum against the family of aspartic proteases, also known as acid proteases. This family of enzymes utilizes two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. Pepstatin's efficacy spans across enzymes from various biological sources, including mammals and pathogenic microbes.

Pepstatin is a powerful inhibitor of several crucial mammalian aspartic proteases. It strongly inhibits pepsin, the primary digestive enzyme in the stomach, with reported inhibition constants (Ki) in the sub-nanomolar range, indicating a very tight binding affinity. For instance, the Ki value for porcine pepsin is approximately 45 pM.

It also effectively inhibits cathepsin D and cathepsin E, lysosomal and non-lysosomal aspartic endopeptidases, respectively, which are involved in protein degradation and antigen processing. However, its effect on renin, an enzyme critical for regulating blood pressure through the renin-angiotensin system, is significantly weaker, demonstrating a degree of selectivity even among mammalian aspartic proteases.

Table 1: Inhibition of Mammalian Aspartic Proteases by Pepstatin This table is interactive. You can sort and filter the data.

| Enzyme | Source | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| Pepsin | Porcine | ~45 pM | ~1 nM |

| Cathepsin D | Human | 1.3 nM | Not specified |

| Cathepsin E | Human | 0.36 nM | Not specified |

| Renin | Human | ~1 µM | Not specified |

The inhibitory action of Pepstatin extends to aspartic proteases from a variety of pathogenic microorganisms, making it a valuable tool in infectious disease research. It inhibits the secreted aspartic proteases (SAPs) of Candida albicans, a major fungal pathogen in humans. These enzymes are considered virulence factors, and their inhibition by Pepstatin has been well-documented.

Pepstatin also targets plasmepsins, a group of aspartic proteases found in the food vacuole of the malaria parasite, Plasmodium falciparum. These enzymes are essential for the parasite's survival as they degrade host hemoglobin. However, the affinity of Pepstatin for different plasmepsin isoforms varies.

Furthermore, while Pepstatin is considered a general inhibitor of aspartic proteases, its activity against the HIV-1 protease is comparatively weak, with IC50 values in the micromolar range. This is because the dimeric structure of HIV-1 protease has a more open and flexible active site compared to monomeric enzymes like pepsin, for which Pepstatin has a much higher affinity.

Table 2: Inhibition of Microbial Aspartic Proteases by Pepstatin This table is interactive. You can sort and filter the data.

| Enzyme | Organism | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| Secreted Aspartic Proteases (SAPs) | Candida albicans | Not specified | Effective inhibition noted |

| Plasmepsin II | Plasmodium falciparum | 6.5 nM | Not specified |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | Not specified | 0.67 - 1.5 µM |

Inhibition of Key Mammalian Aspartic Proteases (e.g., Pepsin, Renin, Cathepsins D and E)

Quantitative Kinetic Analysis of Pepstatin Inhibition

The interaction between Pepstatin and aspartic proteases has been extensively studied using enzyme kinetics, providing quantitative measures of its inhibitory potency and clarifying its mechanism of action.

The potency of Pepstatin as an inhibitor is quantified by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC_50). The K_i value for Pepstatin's interaction with most aspartic proteases is extremely low, often in the nanomolar to picomolar range, signifying a very tight-binding interaction. For example, the K_i of Pepstatin for pepsin is less than 1 nM. The IC_50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is also correspondingly low for sensitive proteases. These low values underscore the high affinity of Pepstatin for its target enzymes.

Kinetic studies have established that Pepstatin acts as a competitive inhibitor of aspartic proteases. This means that Pepstatin binds to the active site of the enzyme, the same site where the natural substrate would bind. In doing so, it directly competes with the substrate, and its binding is reversible, although often very slow to dissociate due to the tight interaction. The competitive nature of the inhibition is consistent with Pepstatin's role as a transition-state analogue.

Determination of Inhibition Constants (Ki) and IC50 Values

Molecular Mimicry of the Proteolytic Transition State by the Statine (B554654) Moiety

The cornerstone of Pepstatin's potent inhibitory activity is the presence of an unusual amino acid called statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) within its peptide sequence. This statine residue acts as a molecular mimic of the tetrahedral transition state that is formed during the enzyme-catalyzed hydrolysis of a peptide bond.

The hydroxyl group on the statine residue is key to this mimicry. In the enzyme's active site, this hydroxyl group is positioned between the two catalytic aspartate residues. It acts as an analogue of the tetrahedral intermediate's hydroxyl group, forming strong hydrogen bonds with the catalytic aspartates, thereby locking the inhibitor tightly into the active site. This stable, non-hydrolyzable complex effectively inactivates the enzyme, accounting for the tight-binding and competitive nature of the inhibition.

Biosynthetic Pathways and Natural Product Chemistry of Pepstatin

Genomic and Enzymatic Characterization of Pepstatin Biosynthetic Gene Clusters

The genetic blueprint for pepstatin production is encoded within a biosynthetic gene cluster (BGC). An unconventional BGC responsible for pepstatin biosynthesis has been identified and characterized from Streptomyces catenulae DSM40258. researchgate.netresearchgate.net This cluster is distinguished by its inclusion of discrete nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes. researchgate.netnih.gov Knockout experiments have confirmed the essential role of this gene cluster in pepstatin production; for instance, deleting the pepD gene abolishes the synthesis of pepstatin congeners. researchgate.netresearchgate.net

The pepstatin BGC from S. catenulae directs the synthesis of several pepstatin analogues. researchgate.netresearchgate.net The organization of the genes within this cluster is crucial for the coordinated expression and function of the biosynthetic enzymes. The heterologous expression of the entire pep BGC has successfully reconstituted pepstatin production in a host organism, further confirming its role. researchgate.netresearchgate.net

| Gene/Protein | Proposed Function in Pepstatin Biosynthesis |

| Acyl-CoA synthase | Activation of fatty acids |

| PepA | Carrier protein |

| PepG, PepH, PepB, PepC, PepD | NRPS modules for peptide chain assembly |

| PepE | Release of the pentapeptide chain |

| PepI | F420H2-dependent oxidoreductase for statine (B554654) formation |

| Data derived from recent studies on the pepstatin biosynthetic gene cluster. researchgate.net |

Interplay of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules in Pepstatin Assembly

The assembly of the pepstatin backbone is a prime example of the collaboration between NRPS and PKS systems. researchgate.netnih.gov These multienzyme complexes are modular in nature, with each module responsible for the incorporation and modification of a specific building block. mdpi.comnih.gov In pepstatin biosynthesis, the process is characterized by a trans-acting and iterative nature, involving discrete NRPS and PKS enzymes rather than a single large, fused assembly line. researchgate.netnih.gov

The process begins with the activation of a fatty acid by an acyl-CoA synthase, which is then loaded onto the carrier protein, PepA. researchgate.net Subsequently, the NRPS modules—PepG, PepH, PepB, PepC, and PepD—sequentially add the amino acid residues to build the peptide chain. researchgate.net This modular, assembly-line mechanism allows for the precise construction of the core peptide structure. mdpi.comnih.gov The final pentapeptide chain is then released from the enzymatic machinery by the action of PepE. researchgate.net This hybrid PKS-NRPS system showcases the biosynthetic versatility that enables the creation of complex natural products with potent biological activities. rsc.orgacs.org

Enzymatic Synthesis of the Statine Substructure

A key feature of pepstatin's structure and inhibitory activity is the presence of two unusual γ-amino acid residues called statine. researchgate.netwikipedia.org The biosynthesis of this crucial substructure has been a long-standing puzzle. Recent discoveries have revealed that the formation of the statine moieties occurs through a novel pathway centered around a specific oxidoreductase. researchgate.netnih.gov

The central enzyme in statine biosynthesis is PepI, an F420H2-dependent oxidoreductase. researchgate.netnih.gov The cofactor F420 is a deazaflavin that, in its reduced form (F420H2), acts as a low-potential hydride donor for challenging reduction reactions in various bacteria and archaea. researchgate.net PepI utilizes this cofactor to perform a tandem reduction of β-keto intermediates in the pepstatin backbone. researchgate.netnih.gov

This enzymatic reaction proceeds in two distinct steps. First, PepI catalyzes the reduction to form the central statine residue. Following this, it acts again to produce the C-terminal statine moiety. researchgate.netnih.gov This iterative function of PepI makes it a unique F420H2-dependent oxidoreductase. researchgate.netnih.gov The discovery of PepI's role has significantly advanced the understanding of how the unique statine structure is synthesized. researchgate.net

| Enzyme | Cofactor | Function | Significance |

| PepI | F420H2 | Tandem reduction of β-keto intermediates | Formation of the two statine residues in pepstatin |

| Summary of the key enzyme involved in statine biosynthesis. researchgate.netnih.gov |

The formation of the statine residues by PepI represents a crucial post-assembly line modification. researchgate.netnih.gov This finding contrasts with earlier hypotheses which suggested that the reduction to form statine was carried out by ketoreductase (KR) domains within a modular polyketide synthase. researchgate.net The discovery that these critical reductions occur after the main peptide chain has been assembled underscores a different biosynthetic logic.

This post-assembly line tailoring is biochemically significant as it adds a layer of complexity and specificity to the biosynthetic pathway. The action of PepI ensures the precise stereochemistry of the hydroxyl and amino groups in the statine residues, which is critical for pepstatin's ability to bind to and inhibit aspartic proteases. researchgate.netagscientific.com This mechanism, where a dedicated, iterative enzyme performs key modifications after the core structure is built, highlights the efficiency and elegance of natural product biosynthesis. researchgate.netnih.gov

Design, Synthesis, and Evaluation of Pepstatin Analogs and Conjugates for Research

Strategies for Modulating Pepstatin's Physicochemical Properties for Enhanced Research Utility

Pepstatin, a potent natural inhibitor of aspartic proteases, possesses physicochemical properties that can limit its effectiveness in research applications, most notably its poor water solubility. rsc.orgebi.ac.uk To overcome these limitations and enhance its utility as a research tool, various strategies have been developed to modulate its properties. These strategies primarily focus on chemical modifications to improve solubility and facilitate targeted delivery in cellular systems.

A significant challenge with pepstatin is its practical insolubility in aqueous solutions, which complicates its use in in vitro and in vivo experiments. ebi.ac.uksigmaaldrich.com Researchers have addressed this by creating derivatives and conjugates. For instance, a water-soluble version of pepstatin has been developed by attaching a tri-peptide (Gly-Lys-Lys-OH) to the original pepstatin A molecule. sigmaaldrich.com This modification significantly increases its solubility in physiological media without compromising its inhibitory activity against enzymes like pepsin. sigmaaldrich.com Another approach involves conjugation to larger molecules, such as bovine serum albumin (BSA), which has been shown to substantially improve the solubility of the resulting conjugate. rsc.org

These modifications are crucial for enabling the study of intracellular enzymes. For example, the selective inhibition of cathepsins D and E, which are involved in antigen processing, has been a valuable method for investigating these pathways. rsc.orgebi.ac.uk However, pepstatin's limited ability to cross cell membranes and access intracellular compartments has been a significant hurdle. ebi.ac.uknih.gov The development of soluble and cell-permeable analogs is therefore a key focus in harnessing the full potential of pepstatin as a research probe.

Conjugation Chemistry for Improved Bioavailability in In Vitro Systems (e.g., Mannose-Pepstatin, Cystatin-Pepstatin)

To enhance the cellular uptake and bioavailability of pepstatin in in vitro systems, conjugation chemistry has been extensively employed. This involves linking pepstatin to molecules that can be actively transported into cells or that inherently improve its solubility and delivery to specific cellular compartments.

Mannose-Pepstatin Conjugates: One successful strategy is the conjugation of pepstatin to mannose. rsc.orgresearchgate.net This approach leverages the mannose receptor, which is highly expressed on the surface of antigen-presenting cells like dendritic cells and macrophages, to facilitate receptor-mediated endocytosis. ucl.ac.ukresearchgate.net Several mannose-pepstatin conjugates (MPCs) have been synthesized with different linkers, some of which are designed to be cleaved within the cell to release the active pepstatin molecule. researchgate.netucl.ac.uk For example, a conjugate was designed with a disulfide bond linker, based on the hypothesis that the reductive environment of the endosome would cleave the bond and release pepstatin. nih.gov These mannose-pepstatin conjugates have demonstrated improved solubility compared to the parent compound and have been effectively used to study the role of aspartic proteases in antigen processing. rsc.orgebi.ac.ukresearchgate.net The conjugation did not significantly reduce the inhibitory activity against cathepsin E. rsc.org

Cystatin-Pepstatin Conjugates: Another innovative approach is the creation of a multifunctional protease inhibitor by conjugating pepstatin to cystatin C. acs.orgnih.gov Cystatin C is a natural and potent inhibitor of papain-like cysteine proteases (PLCPs) and asparagine endopeptidase (AEP). acs.orgnih.gov By linking pepstatin to cystatin C, a highly soluble "cystatin-pepstatin inhibitor" (CPI) is formed that can simultaneously suppress the three major protease families found in endosomes and lysosomes (aspartyl proteases, cysteine proteases, and AEP). acs.orgnih.gov This was achieved by creating a reducible peptide spacer linkage between the two inhibitors. acs.org This conjugate can be taken up by cells, allowing for the modulation of a broad range of endolysosomal protease activity and the study of their collective biological roles. acs.orgnih.gov

Cell-Penetrating Peptide (CPP) Conjugates: To overcome the limitations of receptor-mediated uptake, which is cell-type specific, pepstatin has also been conjugated to cell-penetrating peptides (CPPs). nih.gov CPPs, such as penetratin (pAntp(43-58)), Tat(49-60), and poly-arginine (R9), can traverse the cell membrane and deliver their cargo into the cytoplasm. nih.gov Studies have shown that a Pepstatin A-penetratin conjugate was the most efficient at entering various cell types, including those without mannose receptors, and was more effective than unconjugated pepstatin A at inhibiting intracellular antigen processing. nih.gov

Interactive Data Table: Properties of Pepstatin Conjugates

| Conjugate Type | Target/Mechanism | Key Advantage | Impact on Inhibitory Activity | Reference |

| Mannose-Pepstatin | Mannose Receptor | Targeted delivery to antigen-presenting cells; Improved solubility. rsc.orgucl.ac.uk | No reduction in inhibition of cathepsin E. rsc.org | researchgate.net |

| Cystatin-Pepstatin | Multi-protease families | Broad-spectrum inhibition of endolysosomal proteases; High solubility. acs.orgnih.gov | Retains inhibitory function of both pepstatin and cystatin. nih.govacs.org | acs.org |

| CPP-Pepstatin | Cell Membrane Penetration | Broad cell-type applicability; More efficient than unconjugated pepstatin. nih.gov | Retains inhibitory properties. nih.gov | nih.gov |

Systematic Structure-Activity Relationship (SAR) Studies of Pepstatin Derivatives

Systematic structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pepstatin and its analogs correlates with their biological activity. These studies involve synthesizing a series of derivatives with specific modifications and evaluating their inhibitory potency against target proteases. The insights gained from SAR studies guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Research has shown that even simplified analogs of pepstatin can retain significant inhibitory activity. nih.gov For example, modifications at the N-terminus of simplified pepstatin analogs resulted in only slight variations in their ability to inhibit pepsin. nih.gov Analogs with larger N-terminal groups like isovaleryl or Boc showed only a tenfold reduction in inhibitory activity compared to pepstatin A. nih.gov This suggests that the N-terminus is a viable point for modification, such as for conjugation to polymers, without dramatically compromising activity. nih.gov

Elucidating the Contribution of Individual Residues and Modifications to Protease Selectivity and Affinity

The inhibitory potency of pepstatin is largely attributed to its unique structure, particularly the presence of the unusual amino acid statine (B554654). ebi.ac.uk The hexa-peptide sequence, Isovaleryl-Val-Val-Sta-Ala-Sta, is designed to mimic the transition state of a peptide substrate in the active site of aspartic proteases. scbt.com

SAR studies have delved into the importance of each component of the pepstatin molecule. The central statine residue's hydroxyl group is critical, as it mimics the tetrahedral intermediate of peptide bond hydrolysis and forms key hydrogen bonds with the catalytic aspartate residues in the enzyme's active site. nih.gov

Furthermore, studies on peptidomimetic inhibitors targeting plasmepsins, malarial aspartic proteases, have shown that while a core scaffold like allophenylnorstatine (Apns) is conserved, modifications to the outer parts of the molecule allow the inhibitors to adapt to variations in the binding sites of different plasmepsin isozymes. nih.gov This highlights the importance of peripheral residues in conferring selectivity among closely related proteases. In some cases, the binding orientation of these peptidomimetics in the active site is opposite to that of pepstatin A, revealing alternative binding modes that can be exploited for inhibitor design. nih.gov

Research into inhibitors for Candida albicans secreted aspartic proteases (Saps) has revealed that some isozymes, like Sap7, are insensitive to pepstatin A. plos.org Structural analysis and mutagenesis studies identified specific amino acid residues (M242 and T467) at the entrance of the active site that restrict pepstatin's access. plos.org This finding underscores how subtle variations in enzyme structure can lead to profound differences in inhibitor sensitivity and provides a roadmap for designing novel inhibitors that can overcome this resistance.

Interactive Data Table: SAR Findings for Pepstatin Analogs

| Modification Site | Modification | Effect on Activity/Selectivity | Target Protease | Reference |

| N-terminus | Replacement of Isovaleryl with Acetyl | Increased potency | HIV-1 Protease | nih.gov |

| N-terminus | Larger groups (isovaleryl, Boc) vs. smaller groups (propionyl) | Larger groups resulted in only a 10-fold activity reduction; smaller groups showed further reduction. | Pepsin | nih.gov |

| Core Structure | Replacement of statine with allophenylnorstatine (Apns) | Maintained potency across different isozymes by adapting to binding site variations. | Plasmepsins | nih.gov |

| Peripheral Residues | Varied substitutions at P2 and P3 positions | Significant impact on inhibitory activity (Ki values). | Plasmepsins | nih.gov |

Development of Peptidomimetic and Non-Peptidic Inhibitors Inspired by the Pepstatin Scaffold

The structure of pepstatin, particularly its transition-state analog nature, has served as a foundational scaffold for the development of a wide array of peptidomimetic and non-peptidic inhibitors targeting various aspartic proteases. nih.govmdpi.com This strategy aims to improve upon the pharmacological properties of natural peptides, such as stability and oral bioavailability, while retaining or enhancing potency and selectivity.

Peptidomimetic Inhibitors: Peptidomimetics are compounds that mimic the structure and function of peptides but are built from non-peptide backbones or contain unnatural amino acid analogs. The development of inhibitors for HIV-1 protease is a prime example of this approach. nih.gov KNI-series inhibitors, which were originally designed for HIV-1 protease, were also found to be potent inhibitors of malarial plasmepsins. nih.gov These compounds incorporate an allophenylnorstatine (Apns) moiety, which, like statine, has a hydroxyl group that interacts with the catalytic aspartates of the protease. nih.gov The design of these molecules allows for rotational flexibility in their side chains, enabling them to adapt to the specific topologies of the active sites of different but related proteases. nih.gov Similarly, a potent peptidomimetic antimalarial inhibitor, 49c, initially developed for Plasmepsin II, was later found to be effective against Plasmepsins IX and X, demonstrating superior structural rigidity and binding energy compared to pepstatin. nih.gov

Non-Peptidic Inhibitors: Moving further away from the peptide structure, non-peptidic inhibitors offer potential advantages in terms of metabolic stability and cell permeability. The design of these molecules is often guided by the structural interactions observed with pepstatin and other peptidomimetics. For instance, the renin inhibitor aliskiren, an approved drug for hypertension, was developed through structure-based design inspired by the pepstatin A scaffold. nih.gov

In the context of fungal infections, novel non-peptidic small molecule inhibitors of secreted aspartic protease 2 (SAP2) from Candida species have been developed. researchgate.net These efforts aim to create antifungal agents that can overcome the limitations and resistance mechanisms associated with existing drugs. Similarly, researchers have modified gallic acid, a plant-derived phenolic acid, to create non-peptidic naphthophenone fatty acid amides that act as inhibitors of cathepsin D. nih.gov SAR studies on these compounds led to the identification of derivatives with significant inhibitory activity, demonstrating that non-peptidic scaffolds can effectively target aspartic proteases. nih.gov

Advanced in Vitro and Cellular Biochemical Investigations Utilizing Pepstatin

Mechanistic Analysis of Protease Activity and Inhibition in Cell-Free Systems

Pepstatin, a hexapeptide containing the unique amino acid statine (B554654), is a potent and specific inhibitor of aspartic proteases. ebi.ac.uknih.gov Its mechanism of action has been extensively studied in cell-free systems, revealing insights into its potent inhibitory capabilities.

Kinetic analyses consistently demonstrate that pepstatin acts as a competitive inhibitor of aspartic proteases. researchgate.netnih.gov This means it directly competes with the substrate for binding to the enzyme's active site. The inhibition is often characterized by a time-dependent, slow, tight-binding mechanism. nih.govacs.org This two-step process involves an initial rapid, reversible binding to form an enzyme-inhibitor complex (EI), followed by a slower isomerization to a more stable, tightly bound complex (EI*). acs.org

The remarkable potency of pepstatin is attributed to the statine residue, which is considered a transition-state analog. nih.gov This structural mimicry of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases allows for exceptionally tight binding to the enzyme's active site. nih.gov The inhibition constant (Ki) for pepstatin with pepsin is in the range of 10-10 M, highlighting its high affinity. nih.gov

Studies with various pepstatin derivatives have further elucidated the structural requirements for its inhibitory activity. Even small fragments containing the statine residue, such as N-acetyl-statine, exhibit significant competitive inhibition, although with higher Ki values compared to the full pepstatin molecule. nih.gov For instance, N-acetyl-statine and N-acetyl-alanyl-statine have Ki values of 1.2 x 10-4M and 5.65 x 10-6M for pepsin, respectively. nih.gov This underscores the central role of the statine residue in the inhibitory mechanism. nih.gov

The interaction of pepstatin with aspartic proteases can be monitored using techniques like tryptophanyl fluorescence, which detects conformational changes in the enzyme upon inhibitor binding. acs.org The kinetic constants derived from such fluorescence studies align with those from traditional kinetic analyses, confirming that the binding event induces significant conformational adjustments in the enzyme. acs.org

Table 1: Kinetic Parameters of Pepstatin Inhibition on Various Aspartic Proteases

| Enzyme | Organism/Source | Inhibition Type | Ki Value (M) | Additional Notes |

| Pepsin | Porcine Stomach | Competitive, Slow-Tight Binding | ~1 x 10-10 | Statine residue acts as a transition-state analog. nih.gov |

| Aspartic Protease | Vigna radiata (Mung Bean) | Competitive, Tight Binding | 0.87 x 10-6 (Ki), 0.727 x 10-6 (Ki*) | Time-dependent inhibition. nih.gov |

| Plasmepsins | Babesia bovis, B. bigemina, B. caballi, B. equi | Competitive | 38.5 µM, 36.5 µM, 17.6 µM, 18.1 µM (IC50) | Inhibition leads to parasite growth cessation. researchgate.net |

| Human Pepsin 1 & 3 | Human Gastric Juice | High Affinity | - | Similar high affinity for both. tandfonline.com |

| Human Pepsin 5 (Gastricsin) | Human Gastric Juice | Lower Affinity | - | At least 40 times less sensitive than Pepsins 1 and 3. tandfonline.com |

Modulation of Intracellular Protein Catabolism and Trafficking Pathways

Inhibition of Lysosomal Aspartic Proteases and Implications for Autophagy Research

Pepstatin is a widely used tool in the study of intracellular protein catabolism, particularly in the context of autophagy, due to its ability to inhibit lysosomal aspartic proteases like cathepsin D and E. mdpi.comubpbio.comscbt.com Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through the lysosomal pathway. plos.org

By inhibiting these key lysosomal enzymes, pepstatin effectively blocks the final degradation step of autophagic cargo within the autolysosome. tocris.com This leads to the accumulation of autophagosomes and an increase in the levels of autophagy markers such as LC3-II. mdpi.com This characteristic makes pepstatin, often used in combination with other protease inhibitors like E64d (which targets cysteine proteases), a valuable agent for monitoring autophagic flux. mdpi.comnih.gov

Research has shown that treating cells with pepstatin A can alter the host cell's autophagic machinery. nih.gov For instance, in studies of glioblastoma, the inhibition of cathepsin D by pepstatin A led to an increase in the formation of autophagosomes but a decrease in autolysosomes, indicating an attenuation of the autophagic process. nih.gov This disruption of autophagy by inhibiting cathepsin D can have significant cellular consequences, including sensitizing cancer cells to radiation therapy. nih.gov

Furthermore, the inhibition of lysosomal function by pepstatin and other inhibitors can surprisingly trigger the early stages of autophagy. nih.gov This suggests a feedback mechanism where lysosomal dysfunction signals the cell to initiate autophagy, even though the degradative capacity is compromised. nih.gov This dual effect highlights the complex regulatory loops governing cellular homeostasis.

Dissecting Cell Signaling Pathways Responsive to Aspartic Protease Inhibition by Pepstatin

Impact on Osteoclast Differentiation and Associated Signaling Cascades (e.g., ERK, NFATc1)

Pepstatin A has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. researchmap.jpnih.govoup.com This effect appears to be independent of its protease-inhibiting activity at the concentrations required for suppressing osteoclastogenesis. nih.govwikipedia.org

Studies have shown that pepstatin A inhibits the formation of multinuclear osteoclasts in a dose-dependent manner. researchmap.jpnih.govoup.com This inhibition affects osteoclast cells specifically and not osteoblast-like cells. nih.govwikipedia.org Further investigation into the molecular mechanisms revealed that pepstatin A blocks the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. researchmap.jpnih.govwikipedia.org The phosphorylation of other signaling molecules like IκB and Akt remains largely unaffected. researchmap.jpwikipedia.org

In addition to inhibiting ERK phosphorylation, pepstatin A also decreases the expression of the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). researchmap.jpnih.govwikipedia.org NFATc1 is a master transcription factor for osteoclast differentiation. mdpi.com The suppression of both ERK signaling and NFATc1 expression by pepstatin A suggests a multi-pronged mechanism for its inhibitory effect on osteoclastogenesis. researchmap.jpnih.govwikipedia.org

Table 2: Effect of Pepstatin A on Osteoclast Differentiation Signaling

| Signaling Molecule | Effect of Pepstatin A | Implication for Osteoclastogenesis |

| ERK Phosphorylation | Inhibited researchmap.jpnih.govwikipedia.org | Blocks a key signaling pathway required for osteoclast differentiation. mdpi.com |

| NFATc1 Expression | Decreased researchmap.jpnih.govwikipedia.org | Suppresses the master transcription factor for osteoclastogenesis. mdpi.com |

| IκB Phosphorylation | No significant change researchmap.jpwikipedia.org | Suggests the NF-κB pathway is not the primary target of pepstatin A in this context. |

| Akt Phosphorylation | No significant change researchmap.jpwikipedia.org | Indicates the PI3K/Akt pathway is likely not directly inhibited by pepstatin A. |

Strategic Inclusion of Pepstatin in Protease Inhibitor Cocktails for Biomolecule Preservation

Due to its potent and specific inhibition of aspartic proteases, pepstatin is a standard and crucial component of commercially available protease inhibitor cocktails. gbiosciences.comcellsignal.comhellobio.comsigmaaldrich.comsigmaaldrich.combosterbio.com These cocktails are essential for protecting proteins from degradation by endogenous proteases that are released during cell lysis for biochemical analysis. bosterbio.com

Protease inhibitor cocktails are formulated to provide broad-spectrum protection against various classes of proteases, including serine, cysteine, metallo-, and aspartic proteases. gbiosciences.comhellobio.comsigmaaldrich.com Pepstatin A specifically targets the aspartic protease class, which includes enzymes like pepsin, cathepsin D, and cathepsin E. grisp.ptabcam.com

The composition of these cocktails can be tailored for specific applications and cell types, such as mammalian, plant, yeast, or bacterial extracts. gbiosciences.com For instance, a typical cocktail for mammalian cells might include AEBSF, aprotinin, bestatin, E-64, leupeptin (B1674832), and pepstatin A. cellsignal.com The final working concentration of pepstatin A in these cocktails is typically around 1 µM. ubpbio.comgbiosciences.com Some cocktails are also available without EDTA, a metalloprotease inhibitor, for downstream applications that are sensitive to chelating agents. cellsignal.com The inclusion of pepstatin in these mixtures ensures the preservation of the integrity and functionality of proteins during experimental procedures. bosterbio.com

Table 3: Common Components of Protease Inhibitor Cocktails Including Pepstatin

| Inhibitor | Target Protease Class |

| Pepstatin A | Aspartic Proteases grisp.ptabcam.com |

| AEBSF | Serine Proteases sigmaaldrich.com |

| Aprotinin | Serine Proteases abcam.com |

| Bestatin | Aminopeptidases sigmaaldrich.com |

| E-64 | Cysteine Proteases sigmaaldrich.comgrisp.pt |

| Leupeptin | Serine and Cysteine Proteases abcam.com |

| PMSF | Serine Proteases grisp.pt |

| 1,10-Phenanthroline | Metalloproteases hellobio.com |

| Benzamidine | Serine Proteases cytoskeleton.com |

| Iodoacetamide | Cysteine Proteases gbiosciences.com |

Cutting Edge Research Methodologies and Analytical Approaches in Pepstatin Studies

Biophysical Techniques for Ligand-Protein Interaction Characterization

A suite of biophysical methods is employed to characterize the binding of pepstatin derivatives to proteins, offering a detailed view of the conformational changes and binding kinetics involved. numberanalytics.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and any conformational changes that occur upon ligand binding. creative-biostructure.compatsnap.com In the context of pepstatin, CD spectroscopy can monitor alterations in the protein's structure when it forms a complex with the inhibitor.

For instance, studies have shown that the binding of pepstatin A to certain proteases can induce significant changes in their CD spectra, indicating a conformational shift in the protein. nih.gov This technique is particularly useful for assessing the stability of a protein in the presence of an inhibitor, as the binding of pepstatin A has been shown to increase the thermal stability of some aspartic proteases. researchgate.net By analyzing the CD spectra, researchers can gain insights into how pepstatin and its analogs stabilize the protein structure upon binding. patsnap.comresearchgate.net While specific data for "pepstatin-baet" is not prevalent, the principles established with pepstatin A are directly applicable. The interaction of pepstatin A with intermediate filament (IF) subunit proteins, for example, has been shown to alter the protein conformation, a change that can be detected by CD spectroscopy. nih.gov

Table 1: Application of CD Spectroscopy in Pepstatin-Protein Interaction Studies

| Parameter Measured | Information Gained | Example Reference |

|---|---|---|

| Changes in Secondary Structure | Folding and conformational dynamics upon inhibitor binding | creative-biostructure.comresearchgate.net |

| Thermal Stability | Increased resistance to denaturation in the presence of the inhibitor | patsnap.comresearchgate.net |

Fluorescence spectroscopy is a highly sensitive method for studying ligand-protein interactions. numberanalytics.com When a fluorescently labeled pepstatin analog, or a protein with intrinsic fluorescence (like tryptophan residues), is used, changes in the fluorescence signal upon binding can provide a wealth of information. acs.orgnih.gov

Fluorescence anisotropy, or fluorescence polarization, is particularly powerful for quantifying binding affinities. acs.orgedinst.com This technique measures the rotational mobility of a fluorescent molecule. A small, fluorescently labeled ligand like a pepstatin analog will tumble rapidly in solution, resulting in low anisotropy. nih.gov Upon binding to a much larger protein, its rotation is significantly slowed, leading to an increase in anisotropy. nih.govedinst.com By titrating the protein with the labeled ligand and measuring the change in anisotropy, a binding curve can be generated, from which the dissociation constant (Kd) can be determined. acs.org For example, the binding of BODIPY FL-pepstatin A to cathepsin D has been studied using this method. acs.orgnih.gov

Furthermore, changes in the intrinsic fluorescence of a protein upon binding to an inhibitor like pepstatin can also be monitored. researchgate.net The binding of pepstatin A to pepsin, for instance, affects the fluorescence of the fluorescent probe DAPI when it is also present, indicating that pepstatin A influences the active site environment. nih.gov

Table 2: Fluorescence-Based Approaches for Studying Pepstatin-Protein Binding

| Technique | Principle | Key Findings |

|---|---|---|

| Fluorescence Spectroscopy | Changes in fluorescence intensity or emission wavelength upon binding. | Can determine binding constants and probe the microenvironment of the binding site. nih.govresearchgate.net |

| Fluorescence Anisotropy | Measures the change in rotational diffusion of a fluorescently labeled ligand upon binding to a protein. | Provides quantitative data on binding affinity (Kd) without the need to separate bound and free ligand. acs.orgnih.govedinst.com |

UV difference spectroscopy is another valuable technique for detecting conformational changes in proteins upon ligand binding. This method measures the difference in the UV absorbance spectra of a protein in the presence and absence of a ligand. mdpi.com

When pepstatin binds to a protease, it can alter the local environment of aromatic amino acid residues (tryptophan and tyrosine) within the protein. nih.gov This change in the microenvironment leads to a shift in the UV absorption spectrum, which can be detected as a difference spectrum. This technique provided independent evidence for the direct association of pepstatin A with intermediate filament (IF) subunit proteins, which resulted in alterations to the protein's conformation. nih.gov Studies on various carboxyl proteinases have demonstrated that pressure-induced changes in the near-UV absorbance spectrum can differentiate between pepstatin-sensitive and insensitive enzymes, with the former showing substantial blue shifts indicative of a more polar environment for aromatic residues. nih.gov

Table 3: Insights from UV Difference Spectroscopy in Pepstatin Research

| Observation | Interpretation | Significance |

|---|---|---|

| Spectral Shift | Alteration in the microenvironment of aromatic amino acids (Trp, Tyr). | Confirms ligand-induced conformational changes. nih.govnih.gov |

Fluorescence Spectroscopy and Anisotropy

High-Throughput Enzymatic Assays for Inhibitor Discovery and Profiling

To efficiently screen large libraries of compounds and identify novel protease inhibitors, high-throughput enzymatic assays are indispensable. nih.govresearchgate.netbellbrooklabs.com These assays are designed to be rapid, sensitive, and automatable.

Fluorometric assays are a cornerstone of high-throughput screening for protease inhibitors due to their high sensitivity and wide dynamic range. nih.gov These assays typically utilize a synthetic peptide substrate that is conjugated to both a fluorophore and a quencher moiety. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). thermofisher.com When a protease cleaves the peptide substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. thermofisher.com

Potential inhibitors, such as pepstatin analogs, are added to the reaction mixture. If the compound inhibits the protease, the cleavage of the substrate is reduced or prevented, leading to a decrease in the fluorescent signal compared to an uninhibited control. abcam.com This allows for the rapid determination of the inhibitory activity of a large number of compounds. For example, a fluorometric protease inhibition assay using pepsin was employed to show the strong inhibitory activity of a cyclic peptide, with an IC50 value of 0.88 µM, compared to the standard pepstatin A (IC50 0.40 µM). taylorandfrancis.com Similarly, fluorometric assays are used to screen for inhibitors of HIV-1 protease, with pepstatin A often used as a reference inhibitor. abcam.com

Table 4: Characteristics of Fluorometric Protease Activity Assays

| Feature | Description | Advantage |

|---|---|---|

| Principle | Cleavage of a FRET-based peptide substrate by a protease results in a fluorescent signal. | High sensitivity and real-time monitoring of enzyme activity. thermofisher.com |

| Application | High-throughput screening of compound libraries for protease inhibitors. | Allows for the rapid identification of hit compounds. nih.govresearchgate.net |

| Output | IC50 values, which quantify the concentration of an inhibitor required to reduce enzyme activity by 50%. | Provides a quantitative measure of inhibitor potency. taylorandfrancis.com |

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed covalent probes to label and identify active enzymes within complex biological samples. researchgate.netstanford.eduuniversiteitleiden.nl For proteases, this often involves using probes based on known inhibitor scaffolds, such as pepstatin. researchgate.net

In this approach, a pepstatin analog is synthesized with two key modifications: a reactive group (or "warhead") that forms a covalent bond with the active site of the target protease, and a reporter tag, typically a fluorophore. stanford.eduuniversiteitleiden.nlfrontiersin.org Only catalytically active enzymes will react with the probe, allowing for the specific detection of functional proteases. stanford.edu

Fluorescently labeled pepstatin analogs can be used to visualize active proteases in gels (in-gel fluorescence) or directly in cells or tissues via fluorescence microscopy. stanford.edu This technique is invaluable for identifying the specific targets of a pepstatin-based inhibitor in a complex proteome, assessing inhibitor selectivity, and discovering new proteases that are sensitive to this class of inhibitors. researchgate.netuniversiteitleiden.nl For instance, clickable photoaffinity probes based on pepstatin have been developed to sensitively detect active cathepsin D in cell lysates. researchgate.net

Table 5: Principles and Applications of Activity-Based Protease Profiling

| Component | Function | Application |

|---|---|---|

| Pepstatin Scaffold | Provides specificity for the target class of proteases (e.g., aspartic proteases). | Targeting specific protease families. researchgate.net |

| Reactive Warhead | Forms a covalent bond with the active site of a catalytically active protease. | Ensures labeling of only functional enzymes. stanford.eduuniversiteitleiden.nl |

| Fluorescent Reporter Tag | Enables detection and quantification of labeled proteases. | Visualization via in-gel fluorescence, microscopy, or flow cytometry. stanford.edufrontiersin.org |

Fluorometric Protease Activity Assays

Mass Spectrometry-Based Proteomics for Target Identification and Pathway Analysis

Mass spectrometry-based proteomics has become an indispensable tool in the study of pepstatin and its derivatives, enabling researchers to identify protein targets and elucidate affected biological pathways on a global scale. europeanpharmaceuticalreview.com This approach is particularly powerful because it does not require prior knowledge of a compound's targets and can be applied to complex biological samples, from cell cultures to tissue biopsies. europeanpharmaceuticalreview.com

The fundamental principle of proteomics in this context involves the analysis of proteins by mass spectrometry, with their identification being facilitated by the vast amount of information available from sequenced genomes and sophisticated bioinformatics tools. europeanpharmaceuticalreview.com One common technique is peptide mapping, where a protein of interest is enzymatically digested into smaller peptides. The masses of these peptides are then measured by a mass spectrometer, creating a unique "peptide fingerprint" that can be compared against theoretical peptide masses in a protein database to identify the protein. creative-proteomics.com While effective for single proteins, tandem mass spectrometry (MS/MS) is often required for the analysis of more complex protein mixtures. creative-proteomics.com

In the context of pepstatin research, proteomics can be used to identify proteins that interact with or are regulated by this inhibitor. For instance, a study on the differentiation of NT2 embryonal carcinoma cells utilized mass spectrometry to map the relative levels of over 5000 proteins across different cellular fractions. mdpi.com This comprehensive analysis revealed significant changes in the abundance of chromatin-associated proteins and epigenetic regulatory complexes upon differentiation. mdpi.com Notably, the study identified an increase in the expression of cathepsin B and cathepsin D, proteases known to be inhibited by pepstatin, which correlated with histone H3 tail trimming. mdpi.com

Pathway analysis is a subsequent bioinformatics step that contextualizes the identified proteins by mapping them to known biological pathways and interaction networks. numberanalytics.comuib.no This allows researchers to move from a list of individual proteins to a functional understanding of the cellular processes affected by pepstatin. By identifying pathways that are significantly enriched with differentially expressed or modified proteins, researchers can gain insights into the compound's mechanism of action. numberanalytics.com For example, proteomics data can be integrated with pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) to predict relevant biological pathways that are altered. nih.gov This integrated approach provides a comprehensive view of the molecular events, including post-translational modifications, that are influenced by pepstatin. nih.gov

Table 1: Key Mass Spectrometry and Proteomics Terminology

| Term | Description |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. |

| Peptide Mapping | A method to identify a protein by digesting it into smaller peptides and analyzing their masses. creative-proteomics.com |

| Tandem Mass Spectrometry (MS/MS) | A technique where ions are subjected to multiple rounds of mass analysis, used for sequencing peptides and identifying proteins in complex mixtures. creative-proteomics.com |

| Pathway Analysis | A bioinformatics approach to identify the biological pathways that are enriched with a list of differentially expressed or modified proteins. numberanalytics.com |

| Target Identification | The process of identifying the molecular target(s) of a compound. europeanpharmaceuticalreview.com |

Advanced Microscopy Techniques for Subcellular Localization and Dynamic Studies

Advanced microscopy techniques are crucial for visualizing the subcellular localization of pepstatin targets and understanding their dynamic behavior within living cells. These methods provide spatial and temporal information that complements the biochemical data obtained from proteomics.

Fluorescence microscopy is a cornerstone technique for these studies. ukri.org It allows for the specific labeling of cellular components, such as proteins, to observe their distribution and dynamic changes. ukri.org Confocal microscopy, a widely used variant, provides excellent spectral and temporal resolution, enabling the imaging of fine details within thicker samples. ukri.org

A significant advancement in this area is the development of fluorescently labeled pepstatin analogs. For example, a bimane-labeled pepstatin was synthesized to act as a fluorescent probe for cathepsin D. nih.gov Using fluorescence microscopy, researchers observed that in cultured human synovial cells incubated at an acidic pH (5.0), the fluorescent inhibitor showed a punctate, perinuclear distribution, which is characteristic of lysosomes. nih.gov This localization pattern was absent when cells were stained at a neutral pH (7.4), demonstrating the probe's selectivity for the active conformation of cathepsin D within its acidic subcellular environment. nih.gov The distribution observed with the fluorescent pepstatin closely matched that of cathepsin D as determined by indirect immunofluorescence. nih.gov

More recently, fluorogenic probes like Pepstatin A Janelia Fluor® 526 have been developed for live-cell imaging of lysosomes. tocris.com These probes are suitable for advanced microscopy techniques, including confocal and super-resolution microscopy (SRM), such as STED and 3D-SIM. tocris.com Such tools allow for the tracking of lysosomes and their associated proteases in real-time, providing insights into their dynamic processes.

Super-resolution microscopy techniques, which overcome the diffraction limit of light, offer even greater detail in visualizing subcellular structures. mdpi.com These methods can provide nanometric-scale accuracy, revealing the precise localization of proteins and their interactions within cellular compartments. mdpi.com For example, time-lapse live cell imaging has been used to study the dynamic process of protein localization and how it is regulated. oup.com

Table 2: Advanced Microscopy Techniques in Pepstatin Research

| Technique | Description | Application in Pepstatin Studies |

| Fluorescence Microscopy | Uses fluorescence to generate an image, allowing for the specific labeling of cellular structures. ukri.org | Visualizing the subcellular localization of pepstatin targets. nih.gov |

| Confocal Microscopy | A type of fluorescence microscopy that uses a pinhole to reject out-of-focus light, providing higher-resolution images. ukri.org | Imaging fluorescently labeled pepstatin analogs in live cells to determine the location of target proteases. tocris.com |

| Super-Resolution Microscopy (SRM) | A series of techniques that allow images to be taken with a higher resolution than the one imposed by the diffraction limit. mdpi.com | Providing highly detailed images of the subcellular machinery that interacts with pepstatin targets. |

| Live-Cell Imaging | The study of living cells using time-lapse microscopy. oup.com | Observing the dynamic behavior of pepstatin targets and their response to the inhibitor in real-time. |

Application of Cellular Thermal Shift Assay (CETSA) for In Situ Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming the direct interaction between a small molecule, such as pepstatin, and its protein target within the complex environment of a living cell. nih.govunivr.it This technique is based on the principle of ligand-induced thermal stabilization, where the binding of a ligand to a protein increases the protein's resistance to heat-induced denaturation. mdpi.compelagobio.com

The CETSA workflow begins with treating intact cells or cell lysates with the compound of interest. researchgate.net The samples are then heated to a range of temperatures. cetsa.org Unbound proteins will denature and aggregate at elevated temperatures, while proteins that have bound to the ligand will remain soluble. researchgate.net After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. nih.gov The amount of the target protein remaining in the soluble fraction is then quantified, typically by methods like quantitative Western blotting or mass spectrometry. researchgate.netcetsa.org An increase in the thermal stability of a protein in the presence of the compound is direct evidence of target engagement. pelagobio.com

A key advantage of CETSA is that it is a label-free technique, meaning it does not require any modification of the compound or the target protein, thus preserving their natural biological behavior. mdpi.compelagobio.com This allows for the study of target engagement in a physiologically relevant context, including in primary cells and even tissue samples. univr.itcetsa.org

CETSA can be performed in two main formats:

Melt Curve CETSA: Samples are heated across a temperature gradient to determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of a compound indicates binding. mdpi.com

Isothermal Dose-Response (ITDR) CETSA: Samples are heated at a single, fixed temperature while the concentration of the compound is varied. mdpi.com This allows for the determination of the compound's potency in terms of its half-maximal effective concentration (EC50) for target engagement. mdpi.com

The integration of CETSA with mass spectrometry (MS-CETSA) has significantly expanded its utility, enabling proteome-wide analysis of compound-target interactions. mdpi.comcetsa.org This high-throughput approach allows for the simultaneous assessment of a compound's engagement with thousands of proteins, providing a comprehensive profile of its on-target and potential off-target effects. cetsa.orgpelagobio.com This is particularly valuable for understanding the selectivity of inhibitors like pepstatin and for identifying downstream effects on protein-protein interactions. cetsa.org

Table 3: Overview of CETSA Principles and Formats

| Concept | Description |

| Principle | Ligand binding increases the thermal stability of a target protein. mdpi.com |

| Methodology | Cells/lysates are treated with a compound, heated, and the soluble protein fraction is quantified to assess target stabilization. researchgate.net |

| Melt Curve | Determines the temperature at which 50% of the protein denatures (Tm). A shift in Tm indicates ligand binding. mdpi.com |

| Isothermal Dose-Response (ITDR) | Measures target stability at a fixed temperature across a range of compound concentrations to determine potency (EC50). mdpi.com |

| MS-CETSA | Combines CETSA with mass spectrometry for proteome-wide target engagement profiling. cetsa.org |

| Key Advantage | Allows for the direct, label-free measurement of target engagement in a native cellular environment. mdpi.compelagobio.com |

Broader Academic and Preclinical Research Implications of Pepstatin Studies

Fundamental Insights into Aspartic Protease Biology and Physiological Functions

The discovery of Pepstatin in 1970 was a pivotal moment for the study of aspartic proteases. mdpi.com As a powerful inhibitor, it enabled the use of affinity purification to isolate and study these enzymes. mdpi.com Pepstatin functions by mimicking the tetrahedral intermediate state of a substrate, binding tightly to the active site of aspartic proteases and blocking their catalytic activity. ontosight.aiacs.org This mechanism has made it an essential component in protease inhibitor cocktails and a standard tool for investigating the roles of specific aspartic proteases, such as pepsin and cathepsins D and E, in normal physiological processes like protein degradation and cell signaling. ebi.ac.ukontosight.ai

By inhibiting these enzymes, researchers can observe the downstream consequences, thereby deducing the proteases' functions. For instance, studies using Pepstatin have helped to characterize the substrate specificity and conformational changes of aspartic proteases. ebi.ac.uknih.gov Molecular dynamics simulations have shown that Pepstatin binding stabilizes the enzyme's structure, significantly increasing its thermal stability. nih.gov Furthermore, fluorescently labeled Pepstatin conjugates are now used for real-time visualization of protease activity within living cells and for mapping the subcellular locations of these enzymes, offering deeper insights into their complex roles in cellular compartments.

Contributions to Understanding Pathogenesis in Disease Models

Pepstatin's ability to inhibit specific proteases has made it a crucial instrument for investigating how the dysregulation of these enzymes contributes to various diseases.

Ascites, the pathological accumulation of fluid in the abdominal cavity, is a severe complication of certain cancers and liver cirrhosis. medscape.comamegroups.org Research has indicated that the formation of ascites is not merely a result of physical blockages but is driven by chemical mediators that increase vascular permeability. amegroups.orgnih.gov Studies in murine models of mastocytoma and leukemia demonstrated that Pepstatin could significantly reduce the accumulation of ascitic fluid. nih.gov

The proposed mechanism involves the inhibition of cathepsin D-like enzymes found in tumor cells and the ascitic fluid itself. nih.gov These enzymes act on a protein substrate, leukokininogen, to produce potent inflammatory peptides called leukokinins, which increase fluid leakage into the peritoneal cavity. nih.gov Pepstatin blocks the formation of these leukokinins, thereby retarding fluid buildup without affecting the tumor cell count. nih.gov This research has supported a "chemical mediator" theory for ascites formation, broadening the understanding beyond simple lymphatic blockage and suggesting a potential therapeutic pathway for managing this condition in neoplastic diseases. nih.gov

Osteoclasts are specialized cells responsible for bone resorption, a process essential for bone remodeling and maintenance. researchgate.netbiologists.com Excessive osteoclast activity leads to bone loss in conditions like osteoporosis. biologists.com Pepstatin has been instrumental in uncovering the signaling pathways that regulate osteoclast differentiation and function. ebi.ac.uk

Studies have shown that Pepstatin suppresses the differentiation of precursor cells into mature, multinucleated osteoclasts in a dose-dependent manner. ebi.ac.ukresearchmap.jp This effect is specific to osteoclast-lineage cells and does not impact osteoblasts (bone-forming cells). ebi.ac.ukinterchim.fr Interestingly, this inhibitory action appears to be independent of its classic role as a cathepsin D inhibitor. wikipedia.orgnih.gov Instead, research indicates that Pepstatin suppresses osteoclast differentiation by blocking the RANKL-induced ERK signaling pathway and inhibiting the expression of NFATc1, a key transcription factor for osteoclastogenesis. researchmap.jpnih.govnih.gov

Table 1: Effect of Pepstatin on Osteoclast Differentiation Pathways

| Pathway Component | Effect of Pepstatin Treatment | Research Finding | Citation |

|---|---|---|---|

| RANKL-induced Differentiation | Suppressed | Pepstatin inhibits the formation of multinuclear osteoclasts. | ebi.ac.ukresearchmap.jp |

| Cathepsin D Activity | No direct correlation | Inhibition of osteoclast formation occurred at concentrations that did not suppress cathepsin D activity. | wikipedia.orgnih.gov |

| ERK Signaling | Inhibited | The phosphorylation of ERK was inhibited in Pepstatin-treated cells. | ebi.ac.uknih.gov |

| NFATc1 Expression | Decreased | Pepstatin treatment led to a reduction in the expression of this master regulator of osteoclast differentiation. | ebi.ac.uknih.gov |

| IκB and Akt Signaling | No change | The phosphorylation of IκB and Akt was largely unaffected. | ebi.ac.uknih.gov |

Lysosomes are cellular organelles responsible for waste degradation, and their dysfunction is implicated in numerous age-related neurodegenerative diseases, including Parkinson's, Alzheimer's, and the neuronal ceroid lipofuscinoses (NCLs), or Batten disease. oup.comoup.comfrontiersin.org In these conditions, the failure to clear aggregated proteins like α-synuclein and other substrates leads to neuronal toxicity and death. oup.comfrontiersin.org

Pepstatin, often used in a cocktail with other protease inhibitors like leupeptin (B1674832) and E-64, serves as a vital tool to model and study lysosomal dysfunction. embopress.orgdojindo.com By blocking lysosomal proteases such as cathepsin D, researchers can induce conditions that mimic the cellular environment of these diseases. embopress.org For example, treating healthy neurons with this inhibitor cocktail leads to lysosomal enlargement and impaired synaptic vesicle recycling, recapitulating defects seen in mouse models of lysosomal storage diseases. embopress.org

In studies specifically related to Batten disease, a fatal pediatric neurodegenerative disorder, Pepstatin is used to inhibit pepstatin-insensitive proteinases for diagnostic assays and to study the function of the defective CLN3 protein. nih.govoup.comnih.govplos.org Furthermore, in models of Parkinson's disease, inhibiting cathepsin D with Pepstatin was shown to block the degradation of α-synuclein in purified lysosomes, confirming the enzyme's crucial role in clearing this aggregation-prone protein. oup.comoup.com These studies highlight how Pepstatin helps to dissect the molecular pathways connecting lysosomal failure to neurodegeneration. frontiersin.org

Unraveling Mechanisms of Osteoclastogenesis in Bone Biology Research

Preclinical Research on Infectious Diseases and Antimicrobial Targets

Aspartic proteases are not only present in humans but are also critical for the survival and pathogenesis of various infectious agents, including fungi and parasites. frontiersin.orgmdpi.commdpi.com This makes them attractive targets for antimicrobial drug development.

The malaria parasite, Plasmodium falciparum, relies on a family of aspartic proteases called plasmepsins for essential functions, most notably the degradation of hemoglobin within the host's red blood cells to obtain amino acids for its growth. frontiersin.orgwustl.edusciety.org Targeting these enzymes presents a promising strategy for antimalarial therapy. frontiersin.org

Pepstatin has been shown to inhibit plasmepsins and block the development of P. falciparum in culture. frontiersin.orgwustl.eduafricaresearchconnects.com Research has demonstrated that Pepstatin has a lethal, irreversible effect on the parasite, killing it before it reaches the mature trophozoite stage. sciety.orgafricaresearchconnects.com Its inhibitory action leads to morphological defects in the parasite, including the clumping of hemozoin, a byproduct of hemoglobin digestion. sciety.org

A particularly effective strategy has been the combination of protease inhibitors. Studies have revealed a powerful synergistic effect when Pepstatin is used alongside E-64, a cysteine protease inhibitor. frontiersin.orgwustl.eduafricaresearchconnects.comnih.gov This suggests that simultaneously blocking both aspartic and cysteine proteases involved in hemoglobin degradation is a highly potent approach to killing the parasite. nih.gov This dual-target strategy could help overcome potential drug resistance and forms a basis for the development of new antimalarial therapeutics. frontiersin.org

Table 2: Investigated Effects of Pepstatin in Malaria Parasite Models

| Research Area | Key Finding | Implication | Citations |